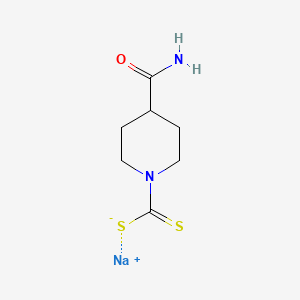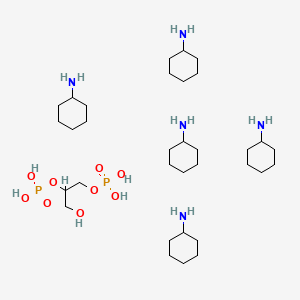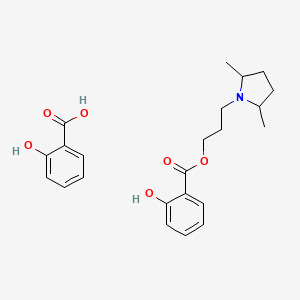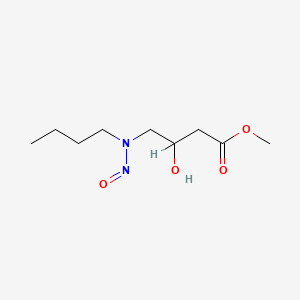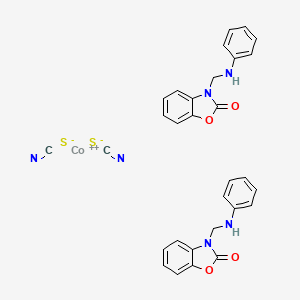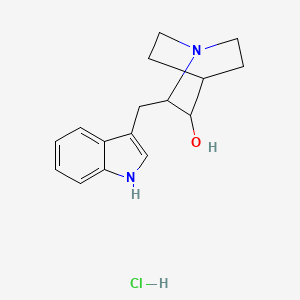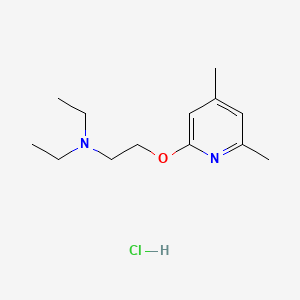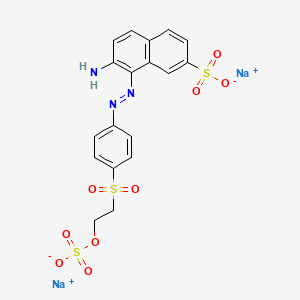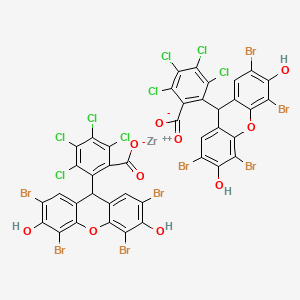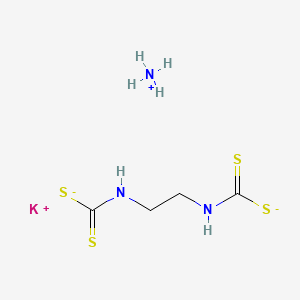
Ammonium potassium ethylenebis(dithiocarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium potassium ethylenebis(dithiocarbamate) is a member of the dithiocarbamate family, which are organosulfur compounds widely used in agriculture as fungicides. These compounds are known for their ability to form stable complexes with metal ions, making them effective in various applications .
Preparation Methods
Ammonium potassium ethylenebis(dithiocarbamate) is synthesized by reacting ethylenediamine with carbon disulfide in the presence of ammonium hydroxide and potassium hydroxide. The reaction typically occurs under alkaline conditions, leading to the formation of the dithiocarbamate salt . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Ammonium potassium ethylenebis(dithiocarbamate) undergoes various chemical reactions, including:
Oxidation: This reaction leads to the formation of thiuram disulfides.
Substitution: The compound can be S-alkylated to form methyl dimethyldithiocarbamate.
Complexation: It reacts with transition metal salts to form stable metal complexes.
Common reagents used in these reactions include carbon disulfide, sodium hydroxide, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ammonium potassium ethylenebis(dithiocarbamate) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Acts as an enzyme inhibitor due to its strong metal-binding capacity.
Medicine: Investigated for its potential use in treating diseases such as HIV and cancer.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind metal ions. This binding inhibits the activity of enzymes that require metal cofactors, disrupting various biological processes. The strong chelating ability of ammonium potassium ethylenebis(dithiocarbamate) allows it to form stable complexes with metals such as copper, iron, and zinc, which are essential for enzyme function .
Comparison with Similar Compounds
Ammonium potassium ethylenebis(dithiocarbamate) is unique due to its dual ammonium and potassium cations, which enhance its solubility and stability. Similar compounds include:
Maneb: A manganese ethylenebis(dithiocarbamate) complex.
Zineb: A zinc ethylenebis(dithiocarbamate) complex.
Mancozeb: A combination of manganese and zinc ethylenebis(dithiocarbamate).
These compounds share similar properties but differ in their metal ion composition, which affects their specific applications and effectiveness.
Properties
CAS No. |
22221-14-3 |
|---|---|
Molecular Formula |
C4H10KN3S4 |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
azanium;potassium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.K.H3N/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;1H3/q;+1;/p-1 |
InChI Key |
VMMXMXOFJZPMSA-UHFFFAOYSA-M |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[NH4+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


